molecular formula C9H9FO4 B3029923 Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate CAS No. 838856-88-5

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

Cat. No.: B3029923
CAS No.: 838856-88-5
M. Wt: 200.16
InChI Key: UNMSFZXTTMKBRY-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (CAS 838856-88-5) is an organic compound with the molecular formula C9H9FO4 and a molecular weight of 200.165 g/mol . This benzoate ester derivative features a fluorine atom, a hydroxy group, and a methoxy group arranged on a benzene ring, making it a valuable building block in medicinal chemistry and drug discovery research . The specific arrangement of these substituents is critical, as both methoxy and fluorine groups are established pharmacophores frequently used in approved drugs to optimize a compound's properties . The methoxy group, in particular, is known to influence a molecule's conformation, act as a hydrogen bond acceptor, and modulate electron distribution within the ring, which can be crucial for ligand-protein binding . Similarly, the incorporation of fluorine is a common strategy to fine-tune a molecule's metabolic stability, lipophilicity, and bioavailability . As a synthetic intermediate, this compound serves as a versatile precursor for the development of more complex molecules. It is primarily used in laboratory-scale chemical synthesis and is for research purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this product with appropriate safety precautions.

Properties

IUPAC Name

methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMSFZXTTMKBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262990
Record name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838856-88-5
Record name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838856-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-5-hydroxy-4-methoxybenzoate typically involves the esterification of 3-fluoro-5-hydroxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of methyl 3-fluoro-5-hydroxy-4-methoxybenzyl alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

MFHMB serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution:

  • Oxidation : Can yield quinones or carboxylic acids.
  • Reduction : Converts the ester group to an alcohol.
  • Substitution : The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Research indicates that MFHMB may exhibit significant biological activity. While specific mechanisms are still under investigation, compounds with similar structures have shown potential interactions with biological targets:

  • Anticancer Properties : MFHMB is being explored for its potential use in drug development aimed at treating cancer due to its ability to affect cellular pathways.
  • Anti-inflammatory Effects : Its structural features suggest it could play a role in the design of anti-inflammatory agents .

Pharmaceutical Applications

MFHMB is investigated as a precursor or intermediate in the synthesis of bioactive compounds. Its unique characteristics may allow it to serve as a lead compound in drug discovery efforts targeting various diseases, including bacterial infections and cancer .

Industrial Applications

In addition to its research applications, MFHMB is utilized in industrial settings:

  • Specialty Chemicals Production : It is used in the formulation of specialty chemicals and materials due to its unique chemical properties.
  • Agriculture : There is potential for MFHMB's use as a pesticide or fungicide, leveraging its chemical structure to interact with biological systems effectively .

Case Studies and Research Findings

Several studies have investigated the potential applications of MFHMB:

  • A study on fluorinated methoxybenzoates indicated that they could exhibit significant biological activity due to their ability to interact with enzymes and receptors .
  • Research has proposed synthetic routes for MFHMB that emphasize its utility in drug development processes .

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The hydroxyl and methoxy groups contribute to its overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Substituents (Positions) Notable Properties/Activities
Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate 838856-88-5 C₉H₉FO₄ 3-F, 5-OH, 4-OCH₃ High purity (98%); potential bioactivity due to fluorine and hydroxyl groups
Methyl 3-hydroxy-4-methoxybenzenecarboxylate 6702-50-7 C₉H₁₀O₄ 3-OH, 4-OCH₃ Lacks fluorine; reduced electronegativity and metabolic stability
Methyl 3-fluoro-4-methoxybenzoate 369-30-2 C₉H₉FO₃ 3-F, 4-OCH₃ Absence of 5-OH group lowers hydrogen bonding capacity
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate 1266193-22-9 C₁₀H₁₀ClFO₃ 5-Cl, 2-F, 4-OCH₃, ethyl ester Chlorine increases steric bulk; ethyl ester may slow hydrolysis
Methyl 3-bromo-4-chloro-5-fluorobenzoate 1160574-62-8 C₈H₅BrClFO₂ 3-Br, 4-Cl, 5-F Halogen-rich substituents enhance reactivity but may reduce solubility

Physicochemical Properties

  • Fluorine vs. Halogen Substitution : Fluorine’s small size and high electronegativity (present in the target compound and Methyl 3-fluoro-4-methoxybenzoate) improve metabolic stability compared to bulkier halogens like bromine or chlorine .
  • Hydroxyl Group Impact : The 5-OH group in the target compound enhances aqueous solubility through hydrogen bonding, unlike Methyl 3-fluoro-4-methoxybenzoate . However, this group may also increase susceptibility to oxidative degradation.
  • Ester Chain Effects : Ethyl esters (e.g., Ethyl 5-chloro-2-fluoro-4-methoxybenzoate) exhibit slower hydrolysis rates compared to methyl esters, influencing drug bioavailability .

Biological Activity

Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate (MFHMB) is an organic compound notable for its unique structural features, which include a fluorine atom, a hydroxyl group, and a methoxy group on a benzoate framework. This combination of functional groups suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

MFHMB has the molecular formula C10H11FO4 and a molecular weight of 200.16 g/mol. The specific arrangement of substituents on the benzene ring is crucial for its biological interactions:

Structural Feature Description
FluorinePositioned at the 3rd carbon
HydroxylPositioned at the 5th carbon
MethoxyPositioned at the 4th carbon

These features may influence MFHMB's reactivity and interactions with biological targets, potentially leading to distinct pharmacological effects not observed in other similar compounds.

Antimicrobial Activity

Preliminary studies suggest that MFHMB may exhibit antimicrobial properties similar to other fluorinated methoxybenzoates. For instance, fluorinated compounds have been shown to enhance antibacterial activity against Gram-negative bacteria due to improved cell membrane permeability and target interaction . However, specific data on MFHMB's efficacy against various pathogens is limited and requires further exploration.

While there is no established mechanism of action for MFHMB, its structural characteristics indicate potential interactions with enzymes or receptors involved in critical biological processes. The presence of the hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to biological targets. Future studies should focus on elucidating these interactions through biochemical assays.

Synthesis and Evaluation

Research has explored various synthetic routes for MFHMB, emphasizing its potential as an intermediate in organic synthesis and drug development. These studies typically involve multi-step reactions with careful monitoring of yield and purity .

A notable study evaluated the biological activity of structurally similar compounds, revealing that modifications in substituent positioning significantly affect antimicrobial potency. For example, compounds with fluorine substitutions at different positions demonstrated varied minimum inhibitory concentrations (MICs) against E. coli and Pseudomonas aeruginosa . This suggests that MFHMB may also exhibit variable biological activity depending on its specific chemical environment.

Comparative Analysis

A comparative analysis of MFHMB with related compounds highlights its unique positioning of functional groups:

Compound Name Structural Features Biological Activity
This compoundFluorine at position 3, hydroxyl at position 5Potential antimicrobial activity
Methyl 4-fluoro-5-hydroxy-2-methoxybenzoateFluorine at position 4, hydroxyl at position 5Noted for anti-inflammatory properties
Methyl 2-fluorobenzoateFluorine at position 2Intermediate in organic synthesis

This table illustrates how variations in substituent positions can lead to differences in biological activity, underscoring the need for targeted research into MFHMB's specific effects.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions. In alkaline environments (e.g., aqueous NaOH), saponification yields the corresponding carboxylic acid, 3-fluoro-5-hydroxy-4-methoxybenzoic acid . This reaction is critical for modifying solubility or further functionalizing the carboxylate intermediate .

Conditions :

  • Base-mediated : 1M NaOH, reflux (80–100°C), 6–8 hours

  • Acid-mediated : Concentrated HCl, methanol, 12 hours

SuFEx (Sulfur Fluoride Exchange) Reactions

The hydroxyl group at position 5 participates in sulfur(VI) fluoride exchange reactions with sulfonyl fluorides. For example, treatment with 3,4,5-trimethoxybenzenesulfonyl fluoride in the presence of HMDS (hexamethyldisilazane) and BTMG (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) forms a stable sulfonate ester (Fig 1) .

Reaction Setup :

ComponentQuantityRole
Sulfonyl fluoride1.22 mmolElectrophile
HMDS2.42 mmolBase catalyst
BTMG0.24 mmolCo-catalyst
MeCN14 mLSolvent

Outcome :

  • Quantitative conversion to sulfonate ester confirmed by LCMS and TLC .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by methoxy and hydroxyl groups) facilitates electrophilic substitution. While direct experimental data is limited, analogous compounds undergo:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at positions ortho/para to directing groups .

  • Halogenation : Bromine or chlorine addition under FeCl₃ catalysis.

Hydroxyl Group Reactions

  • Acetylation : Treatment with acetic anhydride/pyridine forms the acetylated derivative, enhancing stability for further reactions .

  • Methylation : Dimethyl sulfate/K₂CO₃ converts the hydroxyl to a methoxy group.

Methoxy Group Demethylation

Strong Lewis acids (e.g., BBr₃ in DCM) cleave the methoxy group to regenerate a hydroxyl, enabling sequential functionalization .

Fluorine Reactivity

The fluorine atom at position 3 is typically inert under mild conditions but can undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., amines or thiols) at elevated temperatures (150°C, DMF).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductKey Citations
Ester hydrolysisNaOH (1M), reflux3-fluoro-5-hydroxy-4-methoxybenzoic acid
SuFEx couplingSulfonyl fluoride, HMDS/BTMGSulfonate ester
AcetylationAc₂O, pyridine5-acetoxy derivative
DemethylationBBr₃, DCM, -78°C3-fluoro-4,5-dihydroxybenzoate

Structural Influences on Reactivity

  • Hydrogen bonding : The hydroxyl group forms intramolecular H-bonds with the ester carbonyl, reducing its nucleophilicity .

  • Steric effects : Methoxy and ester groups hinder access to the fluorine atom, slowing substitution reactions.

This compound’s versatility in organic synthesis is underscored by its ability to undergo transformations at multiple sites, making it valuable for pharmaceutical intermediates and materials science. Experimental validation of these pathways is recommended to confirm reaction efficiencies and regioselectivity.

Q & A

What are the recommended synthetic pathways for Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate, and how can competing substituent reactivity be managed?

Basic:
The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach is nucleophilic aromatic substitution (SNAr) for fluorine introduction, followed by selective protection/deprotection of hydroxyl and methoxy groups. For example, methyl 4-methoxybenzoate derivatives can be fluorinated at the 3-position using KF or CsF under anhydrous conditions . Methoxy and hydroxyl groups require careful protection (e.g., acetyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions.

Advanced:
To address regioselectivity challenges in poly-substituted aromatic systems, computational modeling (DFT) can predict activation barriers for competing reaction pathways. For instance, steric and electronic effects of the methoxy group at the 4-position may direct fluorination to the 3-position. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature gradients can further enhance yield .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Basic:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. SHELX programs are widely used for data refinement . Key parameters include bond angles between the methoxy (C-O-C) and ester (C=O) groups, which help confirm substituent positions.

Advanced:
For disordered structures (common in flexible substituents like methoxy groups), twin refinement in SHELXL and electron density maps (ORTEP-3 GUI) can resolve ambiguities . High-resolution data (≤ 0.8 Å) enables Hirshfeld surface analysis to quantify intermolecular interactions, such as hydrogen bonding between the hydroxyl group and ester oxygen .

What analytical techniques are critical for characterizing purity and stability under varying conditions?

Basic:

  • HPLC-MS : Quantifies purity (>98% as per supplier data ) and detects hydrolytic degradation products (e.g., free benzoic acid).
  • NMR : 19F^{19}\text{F} NMR (δ ~ -110 ppm) confirms fluorine position, while 1H^{1}\text{H} NMR distinguishes methoxy (δ 3.8–3.9 ppm) and hydroxyl protons (broad peak at δ 5–6 ppm) .

Advanced:

  • Accelerated Stability Studies : Expose the compound to elevated humidity (40°C/75% RH) and monitor degradation via LC-QTOF-MS. Hydrolysis of the ester group is a major pathway, influenced by electron-withdrawing fluorine .
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures, critical for storage recommendations (e.g., -20°C under inert gas ).

How do substituents (fluoro, hydroxy, methoxy) influence the compound’s electronic properties and reactivity?

Basic:
The fluoro group is electron-withdrawing, deactivating the ring toward electrophilic substitution but directing incoming nucleophiles meta/para. The methoxy group is electron-donating, activating the ring ortho/para. The hydroxyl group participates in hydrogen bonding, affecting solubility and crystallization .

Advanced:

  • Hammett Constants : Quantify substituent effects. σₚ values: F (+0.06), OCH₃ (-0.12), OH (-0.37). The net σ value predicts reactivity in further functionalization (e.g., nitration or sulfonation).
  • DFT Calculations : HOMO-LUMO gaps reveal charge distribution; fluorine lowers electron density at C-3, making it susceptible to nucleophilic attack .

What strategies mitigate contradictions in spectroscopic data during structure elucidation?

Basic:
Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For example, 13C^{13}\text{C}-HSQC can resolve overlapping signals from methoxy and methyl ester carbons .

Advanced:

  • Dynamic NMR : Resolve rotational barriers in sterically hindered esters (e.g., methoxy group hindrance) by variable-temperature studies.
  • Comparative Databases : NIST Chemistry WebBook provides reference IR and MS spectra for analogous benzoates, aiding in peak assignment .

How can researchers optimize synthetic yield while minimizing byproducts?

Advanced:

  • DoE (Design of Experiments) : Use response surface methodology to optimize reaction parameters (e.g., molar ratios of fluorinating agents, reaction time). For SNAr reactions, excess CsF (1.5–2.0 equiv.) maximizes fluorine incorporation .
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., aryl fluorides) to halt reactions at peak yield .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate
Reactant of Route 2
Methyl 3-fluoro-5-hydroxy-4-methoxybenzoate

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